![molecular formula C22H29N3O4S2 B6503807 N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro[1]benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide CAS No. 865656-82-2](/img/structure/B6503807.png)
N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro[1]benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core, a thioxo group, and a diethoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the benzothieno pyrimidine core. Commonly used reagents include sulfur and nitrogen sources, along with suitable catalysts.
Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, where a sulfur source is reacted with the benzothieno pyrimidine intermediate under controlled conditions.
Attachment of the Diethoxypropyl Side Chain: The diethoxypropyl side chain is introduced via an alkylation reaction, where the appropriate alkylating agent is reacted with the intermediate compound.
Final Coupling Reaction: The final step involves coupling the intermediate with a pentanamide derivative to form the desired compound.
Industrial Production Methods
Industrial production of N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the thioxo group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxypropyl side chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interact with Receptors: The compound can bind to cellular receptors, triggering a cascade of intracellular signaling events.
Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide can be compared with other similar compounds, such as:
Benzothieno Pyrimidines: These compounds share the benzothieno pyrimidine core but differ in their side chains and functional groups.
Thioxo Derivatives: Compounds with thioxo groups exhibit similar chemical reactivity but may have different biological activities.
Diethoxypropyl Derivatives: These compounds have the diethoxypropyl side chain but differ in their core structures.
The uniqueness of N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide lies in its combination of these structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(3,3-diethoxypropyl)-5-(4-oxo-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S2/c1-3-28-18(29-4-2)12-13-23-17(26)11-7-8-14-25-21(27)20-19(24-22(25)30)15-9-5-6-10-16(15)31-20/h5-6,9-10,18H,3-4,7-8,11-14H2,1-2H3,(H,23,26)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEIZGONSNYVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)CCCCN1C(=O)C2=C(C3=CC=CC=C3S2)NC1=S)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
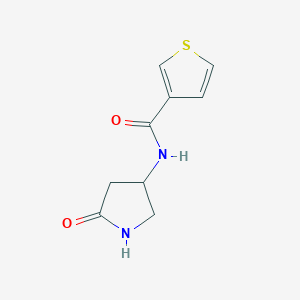
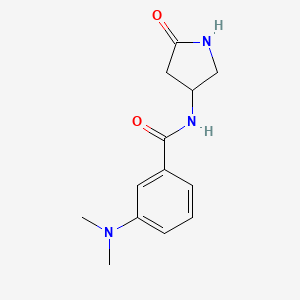
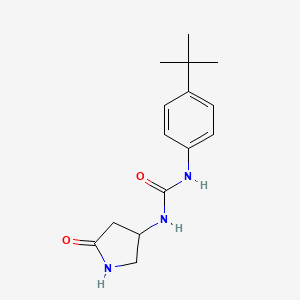
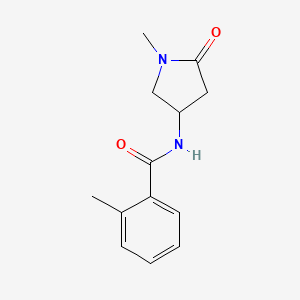

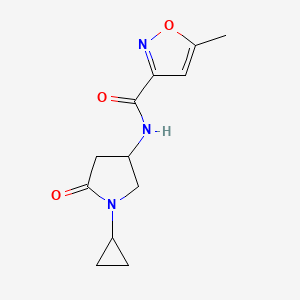
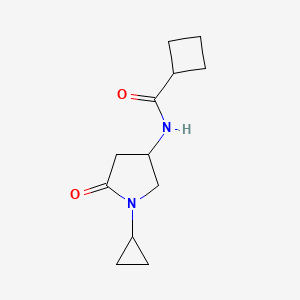
![N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503778.png)
![N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503785.png)
![2-[(pyridin-3-yl)formamido]ethyl 2-(2,6-dimethylphenoxy)acetate hydrochloride](/img/structure/B6503787.png)
![methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6503789.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B6503791.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B6503799.png)
![7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503822.png)
